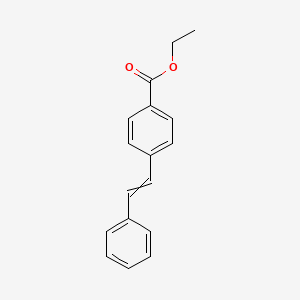

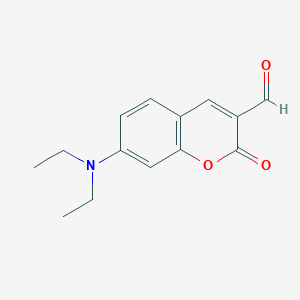

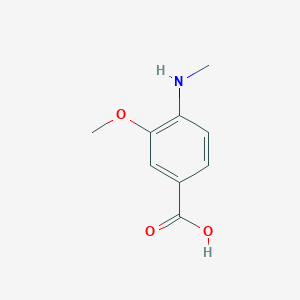

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde

説明

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde is a derivative of 7-(diethyl)aminocoumarin (DAC). It has been studied for its use in crystal engineering . The presence of a 7-diethylamino group enhances solubility through its conformational flexibility . It has also been used for labelling synthetic peptides for high-throughput detection .

Synthesis Analysis

The synthesis of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde and its derivatives has been reported in several studies . For instance, a Schiff-base-bridged derivative of 7-(diethyl)aminocoumarin (DAC) was synthesized for a comparative crystallographic analysis .Molecular Structure Analysis

The molecular structure of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde has been analyzed in several studies . For example, a high-resolution crystal structure of Pv NMT bound to a representative selective hybrid compound reveals a unique binding site architecture .Chemical Reactions Analysis

The chemical reactions involving 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde have been studied . For instance, it was found that the absorption wavelength range of DMC coincides with the emission wavelength range of PPO .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde have been analyzed . For instance, it was found that 7-Diethylamino-4-methylcoumarin (DMC) displays high fluorescence, a high quantum yield in the visible region, and excellent light stability .科学的研究の応用

Detection of Hydrazine

7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde has been utilized as a fluorescent probe for the sensitive detection of hydrazine. The probe's fluorescence intensity decreases with the addition of N2H4, enabling its use as a visual sensor for hydrazine in solutions like red wine and water (Wang et al., 2018).

Specific Sensor for Cu2+

This compound, in its oxime form, has been demonstrated to effectively detect Cu2+ ions in physiological conditions. Its selectivity for Cu2+ has been verified, showing potential for biological applications, particularly in neuroblastoma cells (García-Beltrán et al., 2014).

Phosgene Gas Detection

Another derivative, 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde oxime (DCCO), has been developed for the selective detection of toxic phosgene gas. DCCO exhibits a rapid response and a significant fluorescence enhancement in the presence of phosgene, both in solution and gas phase (Paul et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, such as 1H-benzo[f]chromene-2-carbaldehydes, through a cascade reaction involving naphthoquinone-2-methides (Lukashenko et al., 2016).

Fluorescent Probes for Metal Ion Detection

It has been employed in the synthesis of fluorescent probes for selective detection of metal ions like copper (Cu2+), demonstrating high selectivity and sensitivity (Peng, 2010).

Multicomponent Chemical Synthesis

This compound is involved in multicomponent chemical synthesis processes to produce a variety of pharmacophoric-motif conjugates, which have shown promising biological activities, especially antimicrobial properties (El Azab et al., 2014).

Antibacterial Activity

Derivatives of 7-(Diethylamino)-2-oxo-2H-chromene-3-carbaldehyde have been synthesized and evaluated for their antibacterial activities, showing significant bacteriostatic and bactericidal properties (Behrami et al., 2017).

特性

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-15(4-2)12-6-5-10-7-11(9-16)14(17)18-13(10)8-12/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQSZPUCHJKWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970031 | |

| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Diethylamino)-2-oxo-2h-chromene-3-carbaldehyde | |

CAS RN |

54711-39-6 | |

| Record name | 7-Diethylamino coumarin-3-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054711396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B1630532.png)